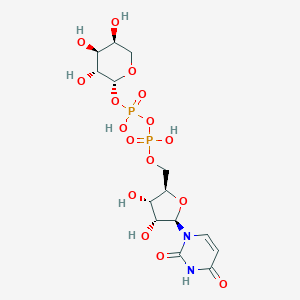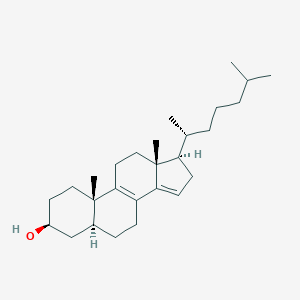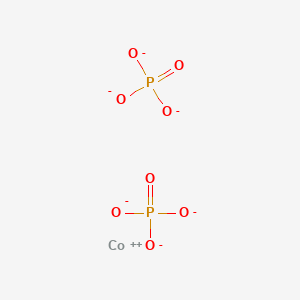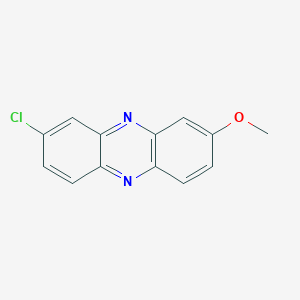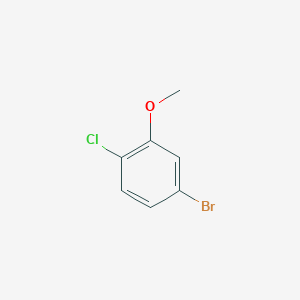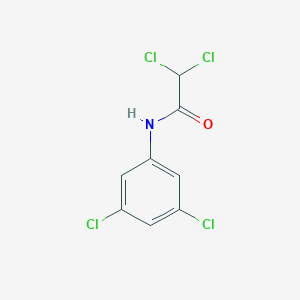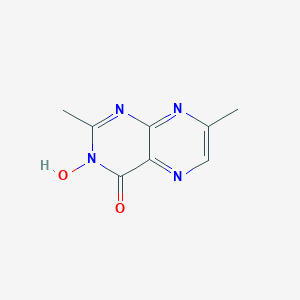
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone, also known as Riboflavin or Vitamin B2, is an essential micronutrient required for various biological processes in the human body. It is a water-soluble vitamin that cannot be synthesized by the human body and must be obtained through the diet. Riboflavin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development.
作用機序
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is converted to its active form, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in the body. These active forms of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone are involved in various biological processes, including energy production, metabolism of fats and carbohydrates, and the maintenance of healthy skin, hair, and nails. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
生化学的および生理学的効果
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency can lead to various health problems, including anemia, dermatitis, and neurological disorders. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. It is also involved in the synthesis of neurotransmitters such as serotonin and norepinephrine, which play a role in mood regulation and cognitive function.
実験室実験の利点と制限
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is a water-soluble vitamin that is readily available and easy to administer. It is also relatively stable and can be stored for long periods of time. However, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be affected by various factors such as heat, light, and pH, which can affect its stability and efficacy. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be difficult to measure accurately in biological samples, which can make it challenging to study its effects in vivo.
将来の方向性
There are several areas of research that could be explored in the future regarding 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. These include investigating the potential use of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the treatment of various diseases such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research could be done to better understand the mechanism of action of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone and its role in various biological processes. Finally, more studies could be done to investigate the potential benefits and limitations of 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone supplementation in different populations, including pregnant women, children, and the elderly.
Conclusion:
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone is an essential micronutrient required for various biological processes in the human body. It is involved in the metabolism of carbohydrates, fats, and proteins, and plays a crucial role in energy production, growth, and development. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its potential therapeutic applications and its role in preventing various health problems. While there are some limitations to studying 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone in the lab, there are several areas of research that could be explored in the future to better understand its effects and potential applications.
合成法
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4-dimethylaniline in the presence of a catalyst. Microbial fermentation involves the use of microorganisms such as Ashbya gossypii or Bacillus subtilis to produce 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone. Enzymatic synthesis involves the use of enzymes such as 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone synthase to catalyze the conversion of Ribulose-5-phosphate and Guanosine triphosphate to 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone.
科学的研究の応用
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has been extensively studied for its role in various biological processes and its potential therapeutic applications. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as cancer and cardiovascular disease. 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone has also been studied for its potential use in the treatment of migraine headaches and cataracts. Additionally, 3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone deficiency has been linked to various health problems, including anemia, dermatitis, and neurological disorders.
特性
CAS番号 |
18106-62-2 |
|---|---|
製品名 |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
分子式 |
C8H8N4O2 |
分子量 |
192.17 g/mol |
IUPAC名 |
3-hydroxy-2,7-dimethylpteridin-4-one |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-9-6-7(10-4)11-5(2)12(14)8(6)13/h3,14H,1-2H3 |
InChIキー |
HTYSUYSAOCJNDN-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
正規SMILES |
CC1=CN=C2C(=N1)N=C(N(C2=O)O)C |
同義語 |
3-Hydroxy-2,7-dimethyl-4(3H)-pteridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





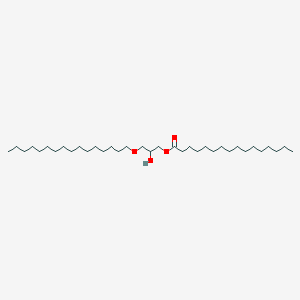

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
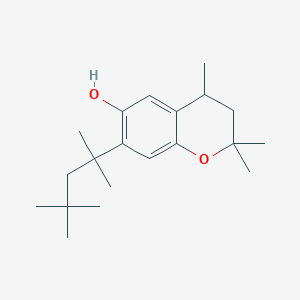
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
